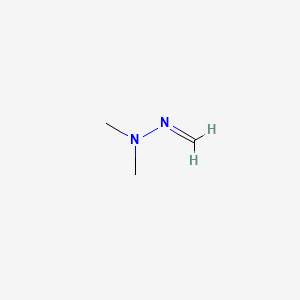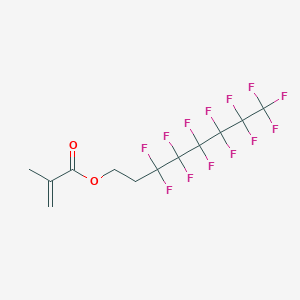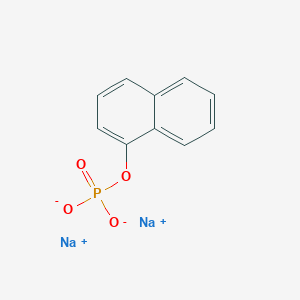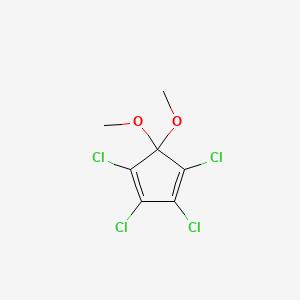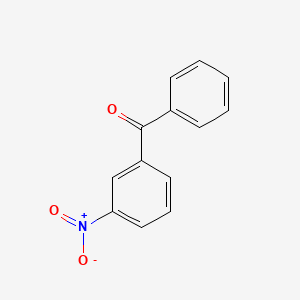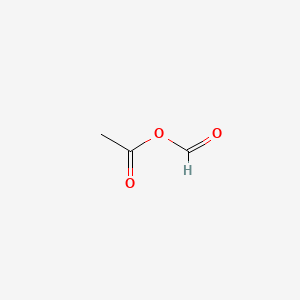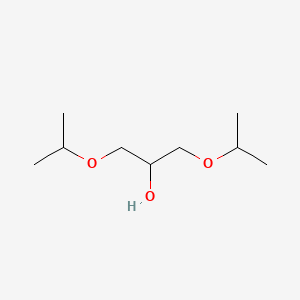
1,3-Diisopropoxy-2-propanol
Übersicht
Beschreibung
“1,3-Diisopropoxy-2-propanol” is a chemical compound with the linear formula C9H20O3 . It is also known by other names such as “1,3-Bis (1-methylethoxy)-2-propanol” and "1,3-Bis (Propan-2-Yloxy)Propan-2-Ol" . The compound has a molecular weight of 176.258 .
Synthesis Analysis
The synthesis of propanol from propanoic acid involves two steps . The first step is the esterification of propanoic acid and methanol in the presence of the sulfuric acid catalyst with the mole ratio of 4:3 to produce methyl propanoate . The second step is the reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .
Molecular Structure Analysis
The molecular structure of “1,3-Diisopropoxy-2-propanol” consists of 9 Carbon atoms, 20 Hydrogen atoms, and 3 Oxygen atoms . The compound has a linear formula of C9H20O3 .
Wissenschaftliche Forschungsanwendungen
Hydrogen Donor in Transfer Hydrogenation
1,3-Diisopropoxy-2-propanol has been studied for its role as a hydrogen donor molecule in transfer hydrogenation processes. This application is significant in the selective conversion of glycerol into 1,2-propanediol under specific conditions, using catalysts like Ni or Cu supported on Al2O3 (Gandarias et al., 2011).
Synthesis of Chiral Macrocylic Ligands
The compound has been utilized in the synthesis of novel chiral macrocyclic ONNO-type ligands. These ligands, in combination with certain catalyst systems, have shown promise in the asymmetric transfer hydrogenation of aromatic ketones, producing optically active alcohols (Chen et al., 2007).
Azeotropic Distillation
In azeotropic distillation, 1,3-Diisopropoxy-2-propanol has been analyzed as a potential entrainer. This process is crucial for separating non-ideal binary mixtures into pure components, with a focus on 1-propanol dehydration (Pla-Franco et al., 2019).
Molecular Interaction Studies
Studies on molecular interactions in binary liquid mixtures have utilized 1,3-Diisopropoxy-2-propanol. This research provides insights into the molecular interactions due to physical and chemical effects between unlike molecules in mixtures (Kaur & Dubey, 2016).
Solvent-Free Synthesis
The compound has been used in the solvent-free synthesis of 1,3-diallyloxy-2-propanol, highlighting an environmentally-friendly approach with advantages like high yield, easy purification, and mild reaction conditions (Liu et al., 2011).
Catalytic Hydrodeoxygenation
In the study of catalytic hydrodeoxygenation, the reactivity of various alcohols, including 1,3-Diisopropoxy-2-propanol, on Pt/Al2O3 catalysts has been explored, offering insights into the mechanisms of dehydrogenation and dehydration pathways (Peng et al., 2012).
Enzymatic Resolution Studies
The enzymatic resolution of certain alcohol compounds, mediated by specific lipases, has been studied using 1,3-Diisopropoxy-2-propanol. This research contributes to understanding the enantioselective acylation of primary alcohols (Miyazawa et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-di(propan-2-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-7(2)11-5-9(10)6-12-8(3)4/h7-10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJGRBMYVRSEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(COC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156413 | |
| Record name | 2-Propanol, 1,3-diisopropoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diisopropoxy-2-propanol | |
CAS RN |
13021-54-0 | |
| Record name | 1,3-Bis(1-methylethoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13021-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diisopropoxy-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diisopropoxy-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,3-diisopropoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIISOPROPOXY-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAH8EA8BKA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


